C4 Branched Alkylamine Substituent: Impact on Lipophilicity and Predicted Kinase Selectivity vs. C4-Unsubstituted or Aromatic Amine 7-Azaindole Analogs
The C4-pentan-3-ylamino substituent of the target compound (CAS 920959-66-6) contains a branched sec-alkyl amine (1-ethylpropyl) that is structurally distinct from the more common C4 substituents in 7-azaindole-5-carboxamide kinase inhibitors. In the JAK3-targeting 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series reported by Nakajima et al. (2015), C4 substituents were predominantly aromatic amines, benzylamines, or unsubstituted; the branched alkylamino group introduces a 3D topology that may alter hinge-binding geometry and kinase selectivity [1]. The predicted LogP of the target compound (estimated ~2.2 based on the C13H18N4O formula and polar surface area) is within the optimal range for oral bioavailability, whereas many C4-arylamino 7-azaindole analogs exhibit LogP > 3.5, which can compromise solubility and increase off-target binding . A Hit2Lead library entry containing the identical 5-[(1-ethylpropyl)amino] substructure on a pyrrolo[2,3-b]pyridine core confirms that this substituent has been deployed in combinatorial chemistry libraries targeting kinase ATP-binding sites, but no direct head-to-head biochemical IC50 comparison with a matched C4-H or C4-arylamino analog has been publicly disclosed .
| Evidence Dimension | C4 substituent type and predicted lipophilicity (cLogP) – impact on kinase selectivity and drug-likeness |
|---|---|
| Target Compound Data | C4 = pentan-3-ylamino (branched sec-alkyl amine); MW 246.31; predicted cLogP ~2.2; tPSA ~84 Ų [1] |
| Comparator Or Baseline | C4-H (unsubstituted): cLogP ~1.0; C4-phenylamino: cLogP ~3.5; C4-benzylamino: cLogP ~3.0 (typical values for comparative 7-azaindole-5-carboxamide JAK3 inhibitor series) |
| Quantified Difference | Target compound's predicted cLogP is intermediate between unsubstituted (Δ ~ +1.2) and arylamino analogs (Δ ~ −1.3), suggesting a balanced lipophilicity profile for both biochemical potency and pharmacokinetic properties; no direct experimental IC50 ratio available. |
| Conditions | Predicted physicochemical properties based on structure; experimental confirmation required. |
Why This Matters
Lipophilicity is a key determinant of kinase inhibitor promiscuity and ADME properties; the intermediate cLogP of the C4-pentan-3-ylamino analog offers a differentiated physicochemical profile relative to the C4-arylamino 7-azaindole carboxamides commonly used as JAK and FGFR tool compounds, which may influence procurement decisions when balancing potency against selectivity and solubility.
- [1] Nakajima, Y.; Tojo, T.; Morita, M.; et al. Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Bioorg. Med. Chem. 2015, 23, 4871–4883. View Source
